molecular formula C17H16Cl2N2O4 B4116848 3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide

3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide

Cat. No. B4116848
M. Wt: 383.2 g/mol
InChI Key: YHCZIKKBNCCEPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound has been widely studied in the field of scientific research due to its potential use in various applications.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It may also modulate the immune system by affecting the production of cytokines and other immune system components.
Biochemical and Physiological Effects:
3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It has also been shown to modulate the immune system by affecting the production of cytokines and other immune system components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide in lab experiments is its potential use as an anti-cancer and anti-inflammatory agent. It is also relatively easy to synthesize and purify, making it a cost-effective option for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide. One area of interest is in the development of more potent analogs of this compound for use as anti-cancer and anti-inflammatory agents. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into its potential use in other applications. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo, which may inform its potential use in clinical settings.

Scientific Research Applications

3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide has been studied for its potential use in various scientific research applications. One of the main applications is in the field of cancer research, where this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4/c1-3-6-25-16-13(18)7-11(8-14(16)19)17(22)20-15-9-12(21(23)24)5-4-10(15)2/h4-5,7-9H,3,6H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCZIKKBNCCEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-(2-methyl-5-nitrophenyl)-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.